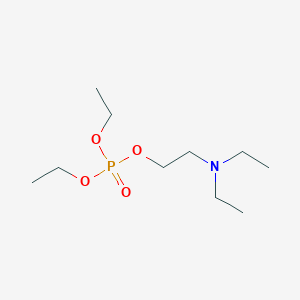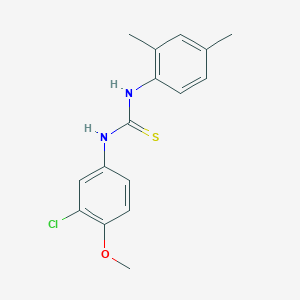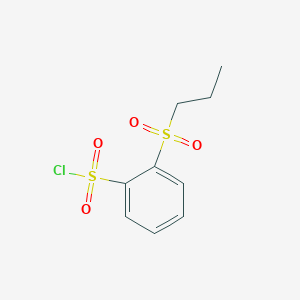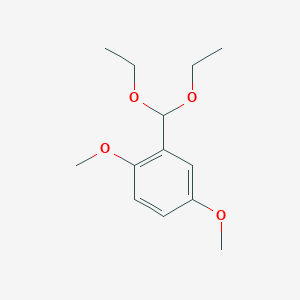
2-Diethoxymethyl-1,4-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diethoxymethyl-1,4-dimethoxybenzene is an organic compound with the molecular formula C13H20O4 It is a derivative of 1,4-dimethoxybenzene, where the hydrogen atoms on the benzene ring are substituted with diethoxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethoxymethyl-1,4-dimethoxybenzene typically involves the Friedel-Crafts alkylation reaction. In this process, 1,4-dimethoxybenzene is reacted with diethoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
1,4-Dimethoxybenzene+Diethoxymethyl chlorideAlCl3this compound
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of zeolite catalysts can also enhance the selectivity and efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diethoxymethyl-1,4-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated and nitrated derivatives of this compound.
Applications De Recherche Scientifique
2-Diethoxymethyl-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Diethoxymethyl-1,4-dimethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The diethoxymethyl groups enhance the electron density on the benzene ring, making it more reactive towards electrophiles. This reactivity is crucial for its role in various chemical reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethoxybenzene: The parent compound, which lacks the diethoxymethyl groups.
1,3-Dimethoxybenzene: An isomer with methoxy groups at different positions.
1,2-Dimethoxybenzene: Another isomer with adjacent methoxy groups.
Uniqueness
2-Diethoxymethyl-1,4-dimethoxybenzene is unique due to the presence of diethoxymethyl groups, which significantly alter its chemical properties compared to its parent compound and isomers
Propriétés
Numéro CAS |
1443348-11-5 |
|---|---|
Formule moléculaire |
C13H20O4 |
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
2-(diethoxymethyl)-1,4-dimethoxybenzene |
InChI |
InChI=1S/C13H20O4/c1-5-16-13(17-6-2)11-9-10(14-3)7-8-12(11)15-4/h7-9,13H,5-6H2,1-4H3 |
Clé InChI |
ITKDNPCXRABQCG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=C(C=CC(=C1)OC)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-phenyldiazenyl]-N-[(E)-pyridin-4-ylmethylidene]aniline](/img/structure/B14139553.png)
![1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B14139563.png)
![6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14139564.png)

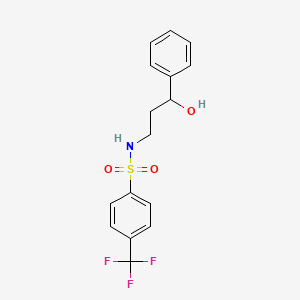
![Ethyl {5-[difluoro(phenyl)methyl]-1,3,4-oxadiazol-2-yl}{[(4-methoxyphenyl)carbonyl]amino}acetate](/img/structure/B14139576.png)
![2-[[4-(Methoxycarbonyl)phenyl]amino]-2-oxoethyl 3,4-diethoxybenzoate](/img/structure/B14139577.png)
![(5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol](/img/structure/B14139579.png)
![N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14139583.png)
